Diethoxyethyl phthalate

Description

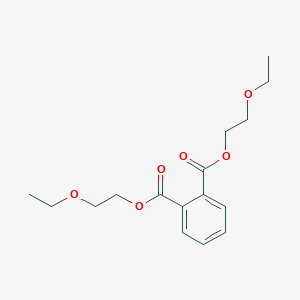

Structure

3D Structure

Properties

IUPAC Name |

bis(2-ethoxyethyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKYMNRQXYPJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060542 | |

| Record name | 1,2-Benzenedicarboxylic acid, bis(2-ethoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 34 deg C; [ChemIDplus] | |

| Record name | Bis(2-ethoxyethyl) phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20335 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-54-9 | |

| Record name | Bis(2-ethoxyethyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethoxyethyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethoxyethyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, bis(2-ethoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethoxyethyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethoxyethyl phthalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QFT32LJQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethoxyethyl phthalate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethoxyethyl phthalate (DEEP), a member of the phthalate ester family, has been utilized in various industrial applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and toxicological profile of this compound. Detailed experimental protocols for its synthesis and analytical determination are presented to support research and development activities. Furthermore, this document outlines the general metabolic pathways and mechanisms of action for phthalates, offering insights into the potential biological interactions of this compound.

Chemical Structure and Identification

This compound is the 1,2-benzenedicarboxylic acid, bis(2-ethoxyethyl) ester. Its chemical structure consists of a benzene ring with two adjacent ester groups, each connected to a 2-ethoxyethyl chain.

DOT representation of the chemical structure of this compound:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | bis(2-ethoxyethyl) benzene-1,2-dicarboxylate[1] |

| CAS Number | 605-54-9[1][2][3] |

| Molecular Formula | C16H22O6[1][2][3] |

| Molecular Weight | 310.34 g/mol [3] |

| SMILES | CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC[1] |

| InChI | InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3[1] |

| Synonyms | Bis(2-ethoxyethyl) phthalate, DEEP, NSC 4825[1][2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Oily liquid | [3] |

| Color | Colourless | [3] |

| Melting Point | 34 °C | [1][3][4] |

| Boiling Point | 345 °C (estimate) | [3][4] |

| Density | 1.121 g/cm³ (at 20 °C) | [3] |

| Water Solubility | 1.946 g/L | [3] |

| Refractive Index | 1.497 | [5] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the esterification of phthalic anhydride with 2-ethoxyethanol in the presence of an acid catalyst.[6]

Materials:

-

Phthalic anhydride

-

2-Ethoxyethanol (in excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium carbonate solution (5-10% w/v)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Equipment:

-

Round-bottom flask with reflux condenser and heating mantle

-

Separatory funnel

-

Beakers, Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine phthalic anhydride and an excess of 2-ethoxyethanol (a molar ratio of 1:2.5 to 1:3 is recommended).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours.

-

Work-up: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, sodium carbonate solution (to neutralize the acid), and saturated sodium chloride solution.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the excess 2-ethoxyethanol and any solvent used for extraction via a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and effective method for the identification and quantification of phthalates in various matrices.[1][2][7]

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for phthalate analysis (e.g., HP-5ms)[2]

Sample Preparation:

-

Extraction: For solid or liquid samples, perform a solvent extraction using a suitable organic solvent like hexane or a mixture of hexane and acetone.

-

Cleanup: The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.

-

Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.

-

Derivatization: For some applications, derivatization may be necessary, but for many phthalates, it is not required.[1]

GC-MS Conditions (Example):

-

Injector: Splitless mode, 280 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate[2][7]

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C, and hold for several minutes.[7]

-

MS Detector: Electron ionization (EI) mode at 70 eV. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[7]

DOT representation of a general GC-MS workflow:

Toxicology and Biological Effects

The toxicological profile of this compound is not as extensively studied as other phthalates like di(2-ethylhexyl) phthalate (DEHP). However, based on the data for the broader class of phthalates, potential health concerns include endocrine disruption, reproductive toxicity, and developmental effects.[4][8][9]

Metabolism

Phthalate esters are generally metabolized in a two-step process.[8][10] First, the diester is hydrolyzed by lipases to its corresponding monoester, which is considered the primary active metabolite.[10] The monoester can then undergo further oxidative metabolism and conjugation (e.g., glucuronidation) before being excreted.[3]

DOT representation of a generalized phthalate metabolic pathway:

Mechanism of Action

The endocrine-disrupting effects of some phthalates are thought to be mediated through various mechanisms, including:

-

Anti-androgenic activity: Some phthalate metabolites can act as antagonists to the androgen receptor, interfering with male reproductive development.[11]

-

Peroxisome Proliferator-Activated Receptor (PPAR) activation: Certain phthalates and their metabolites can activate PPARs, which are involved in lipid metabolism and can lead to effects on the liver and reproductive organs.[9][12]

-

Oxidative stress: Exposure to some phthalates has been shown to induce oxidative stress, which can lead to cellular damage.[13]

It is important to note that the specific mechanisms and potency can vary significantly between different phthalate esters. Further research is needed to elucidate the specific pathways affected by this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[14] Work should be conducted in a well-ventilated area or under a fume hood.[14] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15]

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. While specific toxicological data for this compound is limited, information from related phthalates suggests potential endocrine-disrupting and reproductive effects that warrant further investigation. The provided experimental protocols offer a foundation for researchers to conduct further studies on the properties and biological activities of this compound. As with all chemicals, proper safety procedures should be strictly followed during its handling and use.

References

- 1. fses.oregonstate.edu [fses.oregonstate.edu]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. A review of the biological effects of di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phthalate Exposure Changes the Metabolic Profile of Cardiac Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethyl phthalate synthesis - chemicalbook [chemicalbook.com]

- 7. oiv.int [oiv.int]

- 8. Biological effects of di-(2-ethylhexyl) phthalate and other phthalic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of phthalates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 12. Mechanisms of phthalate ester toxicity in the female reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Purification of Bis(2-ethoxyethyl) Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of bis(2-ethoxyethyl) phthalate, a significant compound with applications in various scientific fields. This document details the underlying chemical principles, experimental procedures, and purification methodologies, presented in a manner that is both informative and practical for laboratory and developmental applications.

Introduction

Bis(2-ethoxyethyl) phthalate, with the chemical formula C16H22O6, is a diester of phthalic acid and 2-ethoxyethanol. Its molecular structure imparts properties that make it a subject of interest in materials science and as a potential plasticizer. A thorough understanding of its synthesis and purification is crucial for obtaining high-purity material essential for research and development.

Synthesis of Bis(2-ethoxyethyl) Phthalate

The synthesis of bis(2-ethoxyethyl) phthalate is typically achieved through the esterification of phthalic anhydride with 2-ethoxyethanol. This reaction is generally catalyzed by a strong acid.

Chemical Pathway

The synthesis proceeds in a two-step esterification reaction. In the first step, phthalic anhydride reacts with one equivalent of 2-ethoxyethanol to form the monoester, 2-ethoxyethyl hydrogen phthalate. The second, and typically slower, step involves the esterification of the monoester with a second equivalent of 2-ethoxyethanol to yield the final product, bis(2-ethoxyethyl) phthalate, with the elimination of water.

Experimental Protocol: Esterification

This protocol is a generalized procedure based on established methods for phthalate ester synthesis.

Materials:

-

Phthalic anhydride

-

2-Ethoxyethanol

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

-

Toluene (optional, for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine phthalic anhydride and 2-ethoxyethanol. A slight excess of the alcohol is recommended to drive the reaction to completion.

-

Catalyst Addition: Slowly add the acid catalyst to the reaction mixture while stirring.

-

Heating and Reflux: Heat the mixture to a temperature between 140°C and 160°C. If toluene is used, the water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected or by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Purification of Bis(2-ethoxyethyl) Phthalate

The crude product from the synthesis contains unreacted starting materials, the acid catalyst, and by-products. A multi-step purification process is necessary to obtain the pure ester.

Purification Workflow

The general workflow for purification involves neutralization of the acid catalyst, washing to remove water-soluble impurities, drying, and a final high-purity distillation or chromatographic separation.

Experimental Protocol: Purification

Procedure:

-

Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Add a 5% sodium bicarbonate solution to neutralize the acid catalyst. Swirl gently and release the pressure frequently. Continue adding the bicarbonate solution until the effervescence ceases.

-

Washing: Wash the organic layer sequentially with deionized water and then with brine. This removes any remaining salts and water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filtration: Filter the mixture to remove the drying agent.

-

Solvent Removal (if applicable): If a solvent like toluene was used, remove it under reduced pressure using a rotary evaporator.

-

Final Purification:

-

Method A: Vacuum Distillation: Purify the crude ester by vacuum distillation. The distillation should be performed at a significantly reduced pressure to avoid decomposition at the high boiling point of the ester.

-

Method B: Column Chromatography: Alternatively, for smaller scales or higher purity requirements, the crude product can be purified by flash column chromatography on silica gel. A suitable eluent system would be a mixture of hexane and ethyl acetate, with the polarity gradually increased.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis and purification of bis(2-ethoxyethyl) phthalate.

Table 1: Physicochemical Properties of Bis(2-ethoxyethyl) Phthalate

| Property | Value |

| Molecular Formula | C₁₆H₂₂O₆ |

| Molecular Weight | 310.34 g/mol |

| Boiling Point | 345 °C at 760 mmHg[1] |

| Melting Point | 34 °C[1] |

| Density | 1.12 g/cm³[1] |

Table 2: Proposed Experimental Parameters for Synthesis and Purification

| Parameter | Recommended Value/Condition |

| Reactant Molar Ratio (2-ethoxyethanol : Phthalic Anhydride) | 2.2 : 1 |

| Catalyst (p-TSA) | 0.5 - 1.0 mol% (relative to phthalic anhydride) |

| Reaction Temperature | 140 - 160 °C |

| Reaction Time | 4 - 8 hours |

| Purification Method | Vacuum Distillation or Column Chromatography |

| Vacuum Distillation Pressure (Estimated) | 1 - 5 mmHg |

| Column Chromatography Stationary Phase | Silica Gel |

| Column Chromatography Mobile Phase (Eluent) | Hexane-Ethyl Acetate Gradient |

| Expected Yield (Estimated) | > 90% |

| Expected Purity (after purification) | > 98% |

Note: The expected yield and purity are estimations based on similar esterification reactions and may vary depending on the specific reaction and purification conditions.

Characterization

The identity and purity of the synthesized bis(2-ethoxyethyl) phthalate should be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the molecular structure of the final product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, particularly the ester carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Phthalic anhydride is an irritant and sensitizer. Avoid inhalation of dust and contact with skin and eyes.

-

Strong acids like sulfuric acid are corrosive. Handle with extreme care.

-

2-Ethoxyethanol is a flammable liquid and can be harmful if inhaled or absorbed through the skin.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of bis(2-ethoxyethyl) phthalate. By following the detailed protocols and adhering to the safety precautions, researchers and scientists can reliably produce high-purity material for their specific applications. The provided diagrams and data tables serve as a quick reference for the key aspects of this chemical process.

References

An In-depth Technical Guide to Diethoxyethyl Phthalate (CAS 605-54-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxyethyl phthalate (DEEP), identified by the CAS number 605-54-9, is a member of the phthalate ester class of organic compounds. Structurally, it is the 1,2-benzenedicarboxylic acid, 1,2-bis(2-ethoxyethyl) ester. Like other phthalates, DEEP has been primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its chemical structure, characterized by two ethoxyethyl groups attached to a phthalate backbone, imparts low volatility and good thermal stability. However, the widespread use of phthalates has led to concerns regarding their potential environmental and health impacts, including possible endocrine-disrupting properties, prompting regulatory scrutiny. This guide provides a comprehensive technical overview of this compound, summarizing its physicochemical properties, toxicological profile, metabolic pathways, and analytical methodologies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its behavior in various experimental and environmental settings.

| Property | Value | Reference(s) |

| CAS Number | 605-54-9 | [1] |

| Molecular Formula | C₁₆H₂₂O₆ | [1] |

| Molecular Weight | 310.34 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid; Solid | |

| Melting Point | 34 °C | |

| Boiling Point | 345 °C (estimated) | |

| Density | 1.121 g/cm³ (at 20°C) | |

| Water Solubility | 1.946 g/L (temperature not specified) | |

| IUPAC Name | bis(2-ethoxyethyl) benzene-1,2-dicarboxylate | [1] |

Toxicological Profile

The toxicological data specifically for this compound is limited. Much of the concern is extrapolated from studies on other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Diethyl phthalate (DEP).

Acute Toxicity

Irritation and Sensitization

This compound is reported to cause skin and eye irritation.[3] It may also cause respiratory irritation.[3]

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. However, the broader class of phthalate esters has been subject to extensive investigation. For instance, Di(2-ethylhexyl) phthalate (DEHP) has been shown to be a hepatocarcinogen in rodents.[4][5][6] The mechanism is thought to be related to peroxisome proliferation, and its relevance to humans is a subject of ongoing debate.[4][7]

Mutagenicity and Genotoxicity

Studies on related phthalates have generally shown a lack of mutagenic activity in standard assays like the Ames test.[8][9] For example, DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), did not show mutagenic effects in several strains of Salmonella typhimurium.[8] However, some studies suggest that certain phthalates or their metabolites may induce DNA damage under specific conditions, potentially through the generation of reactive oxygen species.[10][11]

Reproductive and Developmental Toxicity

Phthalates as a class are known for their potential reproductive and developmental toxicity.[12][13][14][15] In utero exposure to certain phthalates in animal models has been linked to adverse effects on the male reproductive system.[12][14] These effects are often attributed to the endocrine-disrupting properties of phthalate metabolites.[13][16] While specific studies on this compound are lacking, its structural similarity to other phthalates warrants consideration of these potential hazards.

Putative Metabolic Pathway

The metabolism of this compound has not been explicitly detailed in the available literature. However, based on the well-established metabolic pathways of other phthalate esters like DEHP and DEP, a putative pathway can be proposed.[3][16][17] The metabolism of phthalates generally proceeds in two phases. Phase I involves the hydrolysis of the diester to its corresponding monoester and alcohol. This is followed by Phase II, where the monoester can undergo further oxidation and subsequent conjugation (e.g., with glucuronic acid) to form more water-soluble compounds that can be readily excreted.

Caption: Putative metabolic pathway of this compound (DEEP).

Experimental Protocols

The analysis of this compound in various matrices typically involves chromatographic techniques coupled with sensitive detectors.

Analysis by Gas Chromatography with Electron Capture Detection (GC-ECD) - EPA Method 8061A

This method is suitable for the analysis of phthalate esters in environmental samples.

-

Sample Preparation (Solid Samples):

-

A 10 to 30-gram sample is extracted with a 1:1 mixture of methylene chloride/acetone or hexane/acetone using an appropriate extraction technique (e.g., sonication, Soxhlet).

-

The extract is then concentrated and subjected to cleanup procedures if necessary to remove interfering substances.

-

-

Sample Preparation (Aqueous Samples):

-

Approximately 1 liter of the aqueous sample is extracted with a suitable solvent. Continuous liquid-liquid extraction is often preferred over separatory funnel extraction for better recovery of longer-chain phthalates.

-

The extract is dried and concentrated.

-

-

GC-ECD Analysis:

-

Instrument: Gas chromatograph equipped with an electron capture detector.

-

Columns: The method recommends using two dissimilar capillary columns for confirmation (e.g., a non-polar and a semi-polar column).

-

Carrier Gas: Helium or nitrogen.

-

Temperature Program: A suitable temperature program is used to achieve separation of the target phthalates.

-

Quantification: Quantification is performed using an external or internal standard method.

-

Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective, making it suitable for the analysis of phthalate metabolites in biological matrices.[18]

-

Sample Preparation (e.g., Urine):

-

Enzymatic Deconjugation: Since many phthalate metabolites are excreted as glucuronide conjugates, a deconjugation step using β-glucuronidase is often necessary.

-

Solid-Phase Extraction (SPE): The sample is then passed through an SPE cartridge to clean up the sample and concentrate the analytes.

-

Elution and Reconstitution: The analytes are eluted from the SPE cartridge, the eluate is evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis.

-

-

UPLC-MS/MS Analysis:

-

Instrument: UPLC system coupled to a tandem mass spectrometer.

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid) and an organic solvent (e.g., acetonitrile or methanol) is used.

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Quantification is typically performed using an isotope-dilution method with labeled internal standards.

-

Caption: General experimental workflow for phthalate analysis by UPLC-MS/MS.

Synthesis

The industrial synthesis of this compound, like other phthalate esters, is typically achieved through the esterification of phthalic anhydride with the corresponding alcohol, in this case, 2-ethoxyethanol. The reaction is generally catalyzed by a strong acid, such as sulfuric acid.

Caption: Synthesis of this compound via esterification.

References

- 1. 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethoxyethyl) ester | C16H22O6 | CID 69060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Toxicology and carcinogenesis studies of di(2-ethylhexyl) phthalate administered in feed to Sprague Dawley (Hsd:Sprague Dawley SD) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The carcinogenicity of di(2-ethylhexyl) phthalate (DEHP) in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo studies on the mechanism of di(2-ethylhexyl)phthalate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. belmagumusel.com [belmagumusel.com]

- 11. Genotoxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. interactive.cbs8.com [interactive.cbs8.com]

- 15. Reproductive and developmental effects of phthalate diesters in females - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of the oxidative metabolites of di(2-ethylhexyl) phthalate and analysis of metabolite binding with peroxisome proliferator-activated receptors [morressier.com]

- 18. benchchem.com [benchchem.com]

Diethoxyethyl Phthalate: Unraveling the Mechanisms of Action in Biological Systems

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Notice to the Reader: Information regarding the specific mechanism of action of diethoxyethyl phthalate (DEEP) in biological systems is exceptionally limited in publicly available scientific literature. The vast majority of research on phthalate esters has concentrated on compounds such as di(2-ethylhexyl) phthalate (DEHP), diethyl phthalate (DEP), and dibutyl phthalate (DBP). Consequently, this document will provide a comprehensive overview of the well-documented mechanisms of action for di(2-ethylhexyl) phthalate (DEHP) as a representative and extensively studied member of the phthalate family. The presented data, experimental protocols, and signaling pathways are based on studies of DEHP and its metabolites. While some mechanistic aspects may be shared among different phthalates due to structural similarities, direct extrapolation to this compound should be done with caution and warrants specific investigation.

Executive Summary

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) products. Di(2-ethylhexyl) phthalate (DEHP) is one of the most common and well-studied phthalates. Exposure to DEHP is ubiquitous in the general population and has been linked to a range of adverse health effects, primarily targeting the endocrine, reproductive, and developmental systems. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the biological effects of DEHP, with a focus on its interaction with cellular signaling pathways, toxicological profiles, and metabolic fate.

Metabolism of Di(2-ethylhexyl) Phthalate

Upon entering the body, DEHP is rapidly metabolized by lipases in the gut and other tissues into its primary and more bioactive metabolite, mono(2-ethylhexyl) phthalate (MEHP), and 2-ethylhexanol.[1] MEHP is then further metabolized through oxidation of its ethylhexyl chain to produce several secondary metabolites, including mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP), mono(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP), and mono(2-ethyl-5-carboxypentyl) phthalate (5-cx-MEPP).[2] These metabolites are then conjugated with glucuronic acid and excreted primarily in the urine.[1] The metabolic conversion of DEHP to its monoester metabolites is a critical step, as MEHP is generally considered to be the major toxicologically active compound.

Caption: Metabolic pathway of Di(2-ethylhexyl) phthalate (DEHP).

Core Mechanisms of Action

The biological effects of DEHP and its metabolites are pleiotropic, involving multiple molecular targets and signaling pathways. The primary mechanisms of action include endocrine disruption, activation of nuclear receptors, and induction of oxidative stress.

Endocrine Disruption

DEHP is a well-established endocrine-disrupting chemical (EDC) that primarily interferes with the synthesis and action of steroid hormones, particularly androgens.[3][4]

-

Anti-Androgenic Effects: The most characterized endocrine effect of DEHP is its anti-androgenic activity, which is primarily mediated by its metabolite, MEHP.[2] MEHP disrupts testicular steroidogenesis by downregulating the expression of genes involved in cholesterol transport and testosterone biosynthesis, such as steroidogenic acute regulatory protein (StAR) and cytochrome P450 enzymes.[5] This leads to decreased testosterone production by Leydig cells in the testes.[5][6]

-

Estrogenic and Anti-Thyroid Activity: While the anti-androgenic effects are most prominent, some studies suggest that DEHP can also exhibit weak estrogenic activity.[3] Additionally, DEHP and MEHP have been shown to disrupt thyroid hormone homeostasis by altering the expression of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis.[5][7]

Nuclear Receptor Activation

DEHP and its metabolites can interact with and modulate the activity of several nuclear receptors, which are key regulators of gene expression.

-

Peroxisome Proliferator-Activated Receptors (PPARs): MEHP is a known agonist of peroxisome proliferator-activated receptors, particularly PPARα and PPARγ.[3][5] Activation of PPARα in the liver is linked to peroxisome proliferation and alterations in lipid metabolism, which is a characteristic response to DEHP in rodents.[5] The activation of PPARγ by MEHP has been implicated in the disruption of insulin signaling and adipocyte differentiation.[5]

-

Androgen Receptor (AR): In silico studies suggest that DEHP metabolites can bind to the androgen receptor, potentially acting as antagonists and blocking the binding of testosterone, thereby contributing to the anti-androgenic effects.[2]

Oxidative Stress

DEHP exposure has been shown to induce oxidative stress in various tissues, including the liver, testes, and brain.[5][8][9] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of the cells. The proposed mechanisms for DEHP-induced oxidative stress include:

-

Mitochondrial Dysfunction: DEHP and its metabolites can impair mitochondrial function, leading to increased ROS production.[10]

-

Disruption of Antioxidant Enzymes: DEHP can alter the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[10]

-

Depletion of Glutathione: DEHP exposure can lead to a decrease in the levels of reduced glutathione (GSH), a major intracellular antioxidant.[10]

The induction of oxidative stress can lead to cellular damage, including lipid peroxidation, DNA damage, and apoptosis, contributing to the toxic effects of DEHP.[5][10]

Key Signaling Pathways Modulated by DEHP

The diverse biological effects of DEHP are mediated through the modulation of several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. In vitro studies have shown that DEHP exposure can lead to the overactivation of the PI3K/Akt pathway in ovarian cells, which is linked to accelerated primordial follicle recruitment.[5][7]

References

- 1. Di-(2-ethylhexyl) Phthalate Triggers Proliferation, Migration, Stemness, and Epithelial–Mesenchymal Transition in Human Endometrial and Endometriotic Epithelial Cells via the Transforming Growth Factor-β/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. DI-2-ethylhexyl phthalate and endocrine disruption: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinmedjournals.org [clinmedjournals.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Inhibition of di(2-ethylhexyl) phthalate (DEHP)-induced endocrine disruption by co-treatment of vitamins C and E and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Di-2-Ethylhexyl Phthalate on Central Nervous System Functions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Di(2-ethylhexyl) phthalate inhibits glutathione regeneration and dehydrogenases of the pentose phosphate pathway on human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Diethoxyethyl Phthalate: An In-depth Technical Guide

A Note on Diethoxyethyl Phthalate (DEEP): An extensive review of toxicological literature reveals a significant lack of specific data for this compound (DEEP). The majority of available research on phthalates focuses on high-production-volume chemicals such as Di(2-ethylhexyl) phthalate (DEHP) and Diethyl phthalate (DEP). Due to the similarity in nomenclature, it is plausible that inquiries regarding DEEP may be intended to concern these more extensively studied phthalates. This guide will, therefore, provide a comprehensive toxicological profile of DEHP and DEP, addressing the core requirements of data presentation, experimental protocols, and mechanistic visualizations.

Executive Summary

This technical guide offers a detailed examination of the toxicological profiles of Di(2-ethylhexyl) phthalate (DEHP) and Diethyl phthalate (DEP), two widely used plasticizers. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of their toxicokinetics, acute and chronic toxicity, reproductive and developmental effects, genotoxicity, and carcinogenicity. Quantitative data are presented in structured tables for comparative analysis. Detailed methodologies for key toxicological studies are provided, referencing established OECD and NTP guidelines. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to elucidate the mechanisms of toxicity and experimental designs.

Toxicological Profile of Di(2-ethylhexyl) Phthalate (DEHP)

Di(2-ethylhexyl) phthalate is a high-production-volume chemical primarily used as a plasticizer in polyvinyl chloride (PVC) products. Human exposure is widespread due to its leaching from consumer products and medical devices.

Acute and Chronic Toxicity

DEHP exhibits low acute toxicity but is associated with significant chronic effects, primarily targeting the liver, testes, and kidneys.

Table 1: Acute and Chronic Toxicity of DEHP

| Toxicity Endpoint | Species | Route | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | > 25,000 mg/kg | --INVALID-LINK-- |

| LD50 | Mouse | Oral | 26,000 - 33,900 mg/kg | --INVALID-LINK-- |

| Chronic Toxicity | ||||

| NOAEL (liver effects) | Rat | Oral (2-year) | 40 mg/kg/day | --INVALID-LINK-- |

| LOAEL (liver effects) | Rat | Oral (2-year) | 120 mg/kg/day | --INVALID-LINK-- |

| NOAEL (testicular atrophy) | Rat | Oral (2-year) | 40 mg/kg/day | --INVALID-LINK-- |

| LOAEL (testicular atrophy) | Rat | Oral (2-year) | 120 mg/kg/day | --INVALID-LINK-- |

Reproductive and Developmental Toxicity

DEHP is a well-established reproductive and developmental toxicant, particularly affecting the male reproductive system.

Table 2: Reproductive and Developmental Toxicity of DEHP

| Effect | Species | Exposure Period | NOAEL | LOAEL | Reference |

| Decreased anogenital distance (male offspring) | Rat | Gestation | 5 mg/kg/day | 15 mg/kg/day | --INVALID-LINK-- |

| Testicular dysgenesis syndrome | Rat | In utero | 10 mg/kg/day | 23 mg/kg/day | --INVALID-LINK-- |

| Reduced fertility | Mouse | Continuous breeding | 30 mg/kg/day | 90 mg/kg/day | --INVALID-LINK-- |

Genotoxicity and Carcinogenicity

The genotoxicity of DEHP is debated, with most evidence suggesting it is a non-genotoxic carcinogen. It has been shown to cause liver tumors in rodents.

Table 3: Genotoxicity and Carcinogenicity of DEHP

| Assay | System | Result | Reference |

| Genotoxicity | |||

| Ames test | S. typhimurium | Negative | --INVALID-LINK-- |

| Chromosomal Aberrations | CHO cells | Positive | --INVALID-LINK-- |

| Carcinogenicity | |||

| Hepatocellular tumors | Rat | Oral (2-year) | Clear evidence |

| Hepatocellular tumors | Mouse | Oral (2-year) | Clear evidence |

Toxicological Profile of Diethyl Phthalate (DEP)

Diethyl phthalate is commonly used in consumer products, particularly as a solvent in fragrances and cosmetics.

Acute and Chronic Toxicity

DEP exhibits low acute toxicity. Chronic exposure has been associated with effects on the liver and kidneys.

Table 4: Acute and Chronic Toxicity of DEP

| Toxicity Endpoint | Species | Route | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | 8,600 mg/kg | --INVALID-LINK-- |

| LD50 | Mouse | Oral | 6,172 mg/kg | --INVALID-LINK-- |

| Chronic Toxicity | ||||

| NOAEL (liver effects) | Rat | Oral (16-week) | 750 mg/kg/day | --INVALID-LINK-- |

| LOAEL (liver effects) | Rat | Oral (16-week) | 3,200 mg/kg/day | --INVALID-LINK-- |

Reproductive and Developmental Toxicity

The reproductive and developmental effects of DEP are less pronounced than those of DEHP, but some studies have indicated potential concerns.

Table 5: Reproductive and Developmental Toxicity of DEP

| Effect | Species | Exposure Period | NOAEL | LOAEL | Reference |

| Decreased pup weight | Rat | Gestation & Lactation | 3,000 ppm (diet) | 15,000 ppm (diet) | --INVALID-LINK-- |

| Delayed vaginal opening | Rat | Gestation & Lactation | 3,000 ppm (diet) | 15,000 ppm (diet) | --INVALID-LINK-- |

Genotoxicity and Carcinogenicity

DEP is generally considered non-genotoxic. Carcinogenicity studies have yielded equivocal results.[1]

Table 6: Genotoxicity and Carcinogenicity of DEP

| Assay | System | Result | Reference |

| Genotoxicity | |||

| Ames test | S. typhimurium | Negative | --INVALID-LINK-- |

| Chromosomal Aberrations | CHO cells | Negative | --INVALID-LINK-- |

| Carcinogenicity | |||

| Dermal Carcinogenicity | Mouse | Dermal (2-year) | Equivocal evidence |

Experimental Protocols

Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416)

This study design is crucial for assessing the effects of a substance on reproductive performance and the development of offspring.

Experimental Workflow: OECD 416 Two-Generation Study

Caption: Workflow for a two-generation reproductive toxicity study.

Methodology:

-

Animal Selection: Young, healthy rats (e.g., Wistar or Sprague-Dawley) are selected and acclimatized.

-

Dose Groups: At least three dose levels of the test substance and a concurrent control group are used. The substance is typically administered in the diet or by gavage.

-

F0 Generation: Parental (F0) animals are dosed for a pre-mating period, during mating, gestation, and lactation.

-

F1 Generation: Offspring (F1) are selected at weaning and dosed through maturity. They are then mated to produce the F2 generation.

-

Endpoints: Throughout the study, a range of endpoints are monitored, including clinical signs, body weight, food consumption, mating performance, fertility, gestation length, litter size, and pup survival and development. At termination, gross necropsy and histopathology of reproductive and endocrine organs are performed.

Dermal Carcinogenicity Bioassay (as per NTP TR-429)

This long-term study evaluates the carcinogenic potential of a substance following dermal application.

Methodology:

-

Animal Selection: Mice (e.g., B6C3F1) are used, housed individually.

-

Dose Groups: Typically, three dose levels and a vehicle control group are included. The test substance is applied to a clipped area of the dorsal skin.

-

Dosing: Animals are dosed five days a week for 104 weeks.

-

Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and then monthly.

-

Pathology: At the end of the study, a complete necropsy is performed on all animals. All organs and tissues are examined for gross lesions, and tissues are collected for histopathological examination.

Signaling Pathways

DEHP-Mediated Toxicity

DEHP's toxicity, particularly its effects on the liver and reproductive system, is mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and disruption of endocrine signaling.

Signaling Pathway of DEHP-Induced Testicular Toxicity

Caption: DEHP's mechanism of testicular toxicity.

DEHP is metabolized to mono(2-ethylhexyl) phthalate (MEHP), which is the primary active metabolite. MEHP activates PPARα, leading to downstream effects on gene expression that disrupt testicular function. It also downregulates Steroidogenic Acute Regulatory (StAR) protein, which is critical for testosterone biosynthesis. This disruption of steroidogenesis and Sertoli and Leydig cell function ultimately leads to increased germ cell apoptosis and can result in infertility.

DEP-Mediated Endocrine Disruption

DEP has been shown to exert estrogenic effects, although it does not directly bind to the estrogen receptor (ERα). Its mechanism involves the modulation of ERα signaling pathways.

Signaling Pathway of DEP's Estrogenic Action

Caption: DEP's indirect activation of estrogen receptor signaling.

DEP can indirectly activate ERα, leading to the stimulation of downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.[2] These pathways are crucial regulators of cell growth and proliferation. The activation of these pathways by DEP provides a potential mechanism for its association with increased breast cancer cell proliferation.[2]

Conclusion

This technical guide provides a comprehensive overview of the toxicological profiles of DEHP and DEP, highlighting their key toxicities and mechanisms of action. The provided data tables, experimental protocol summaries, and signaling pathway diagrams serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development. While significant data exists for these two common phthalates, the lack of information on this compound underscores the need for further research into the potential toxicities of less common but commercially used chemical compounds.

References

Metabolic Fate of Diethoxyethyl Phthalate in Mammals: A Technical Guide for Researchers

Introduction

Diethoxyethyl phthalate (DEEP) is a phthalate ester used as a plasticizer to enhance the flexibility and durability of polymers. Given the ubiquitous nature of phthalates in consumer products, understanding their metabolic fate in mammals is crucial for assessing potential toxicological risks. This technical guide provides a comprehensive overview of the predicted metabolic pathways of DEEP, along with generalized experimental protocols and data presentation formats relevant to phthalate metabolism research. This document is intended for researchers, scientists, and professionals in drug development and toxicology.

Core Metabolic Pathway of Phthalates: A Model for DEEP

The metabolism of phthalates in mammals is a multi-step process, primarily occurring in the gastrointestinal tract and the liver. It can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: Hydrolysis and Oxidation

The initial and primary metabolic step for phthalate diesters is the hydrolysis of one of the ester bonds by non-specific esterases and lipases, which are abundant in the gut and liver. This reaction yields a monoester metabolite and an alcohol.

For DEEP, this initial hydrolysis would produce Monoethoxyethyl phthalate (MEEP) and 2-ethoxyethanol.

Following this, the monoester, MEEP, is predicted to undergo further Phase I oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This can involve several reactions on the ethoxyethyl side chain:

-

Hydroxylation: Introduction of a hydroxyl group (-OH) at various positions on the alkyl chain.

-

Oxidation: The hydroxylated metabolites can be further oxidized to form ketones and carboxylic acids.

-

O-Dealkylation: Cleavage of the ether bond in the ethoxyethyl side chain.

Phase II Metabolism: Conjugation

The monoester and its oxidized metabolites, now more water-soluble, undergo Phase II conjugation reactions to facilitate their excretion from the body. The most common conjugation reaction for phthalate metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are readily eliminated in the urine.

Hypothetical Metabolic Pathway of this compound (DEEP)

Based on the general principles of phthalate metabolism, the following pathway for DEEP is proposed:

Caption: Proposed metabolic pathway of this compound (DEEP) in mammals.

Data Presentation: A Template for Quantitative Analysis

While specific quantitative data for DEEP metabolites are unavailable, research on other phthalates provides a template for how such data should be structured. The following table is a hypothetical representation of urinary metabolite excretion in a mammalian model following a controlled dose of DEEP.

| Metabolite | Mean Urinary Concentration (ng/mL) | Percentage of Total Metabolites (%) |

| Monoethoxyethyl Phthalate (MEEP) | Data not available | Data not available |

| Hydroxy-Monoethoxyethyl Phthalate | Data not available | Data not available |

| Oxo-Monoethoxyethyl Phthalate | Data not available | Data not available |

| Carboxy-Monoethoxyethyl Phthalate | Data not available | Data not available |

| MEEP-Glucuronide | Data not available | Data not available |

Experimental Protocols for Studying Phthalate Metabolism

The following are generalized protocols that can be adapted for studying the metabolism of DEEP.

In Vitro Metabolism using Liver Microsomes

This assay is used to investigate the Phase I metabolism of a compound by liver enzymes, primarily cytochrome P450s.

1. Preparation of Liver Microsomes:

-

Homogenize fresh liver tissue from the test species (e.g., rat, human) in a buffered solution.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Determine the protein concentration of the microsomal preparation (e.g., using a BCA protein assay).

-

Store the microsomes at -80°C until use.

2. Incubation Assay:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

-

DEEP or MEEP (dissolved in a suitable solvent like DMSO, at various concentrations).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate for a specific time period (e.g., 60 minutes) at 37°C with shaking.

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein and collect the supernatant for analysis.

3. Analytical Method:

-

Analyze the supernatant using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify the parent compound and its metabolites.

Caption: Experimental workflow for in vitro metabolism studies using liver microsomes.

In Vivo Metabolism Study in Rodents

This type of study provides a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.

1. Animal Dosing:

-

Administer a single dose of DEEP (often radiolabeled, e.g., with ¹⁴C) to a group of rodents (e.g., rats) via a relevant route of exposure (e.g., oral gavage).

-

House the animals in metabolic cages that allow for the separate collection of urine and feces.

2. Sample Collection:

-

Collect urine and feces at predetermined time intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h).

-

At the end of the study, collect blood and various tissues to determine the distribution of the compound and its metabolites.

3. Sample Processing and Analysis:

-

Homogenize tissue samples.

-

For urine samples, enzymatic hydrolysis (using β-glucuronidase) is often performed to cleave glucuronide conjugates and measure the total amount of each metabolite.

-

Extract the metabolites from the biological matrices using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Analyze the extracts using HPLC-MS/MS to identify and quantify the parent compound and its metabolites.

Caption: Experimental workflow for in vivo metabolism studies in rodents.

Conclusion

While direct experimental data on the metabolic pathways of this compound in mammals is currently lacking, the well-established metabolic fate of other phthalates provides a strong basis for a hypothetical pathway. It is anticipated that DEEP undergoes initial hydrolysis to Monoethoxyethyl phthalate (MEEP), followed by oxidative metabolism of the ethoxyethyl side chain and subsequent glucuronidation before excretion. The experimental protocols outlined in this guide provide a framework for researchers to investigate and confirm the specific metabolic pathways of DEEP, generate crucial quantitative data, and contribute to a more complete understanding of its toxicokinetic profile. Such studies are essential for accurate risk assessment and ensuring the safety of this widely used plasticizer.

Navigating the Environmental Journey of Diethyl Phthalate: A Technical Guide

An In-depth Examination of the Environmental Fate, Transport, and Transformation of Diethyl Phthalate (DEP) for Researchers, Scientists, and Drug Development Professionals.

Introduction

Diethyl phthalate (DEP), a widely used plasticizer and solvent, is a compound of significant environmental interest due to its prevalence in consumer products and subsequent release into various environmental compartments. Understanding its behavior—how it moves, transforms, and persists—is critical for assessing its potential ecological impact and for the development of safe and sustainable products. This technical guide provides a comprehensive overview of the environmental fate and transport of DEP, summarizing key quantitative data, detailing experimental methodologies, and visualizing its environmental pathways.

Physicochemical Properties of Diethyl Phthalate

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. For Diethyl Phthalate (DEP), these properties dictate its partitioning between air, water, soil, and biota. A summary of these key characteristics is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | Colorless, oily liquid | [2] |

| Water Solubility | 1,080 mg/L at 25°C | [2] |

| Vapor Pressure | 2.18 x 10⁻³ mmHg at 25°C | [1] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 2.47 | [1] |

| Henry's Law Constant | 8.0 x 10⁻⁷ atm·m³/mol at 25°C | [1] |

| Boiling Point | 298 °C | [3] |

| Melting Point | -3 °C | [3] |

| Density | 1.12 g/cm³ at 20°C | [3] |

Environmental Fate and Transport

Once released into the environment, DEP is subject to a variety of transport and transformation processes that determine its ultimate fate. These processes include biodegradation, photodegradation, and hydrolysis, as well as its mobility in soil and water and its potential for bioaccumulation.

Degradation Pathways

Biodegradation: The primary mechanism for the removal of DEP from the environment is biodegradation.[4] In soil and aquatic systems, microorganisms sequentially hydrolyze the two ethyl ester side chains.[4] This process first forms monoethyl phthalate (MEP) and then phthalic acid.[4] The presence of other organic compounds, such as methanol, can introduce alternative biodegradation pathways.[4]

Photodegradation: DEP can undergo photodegradation, particularly in the presence of a catalyst. In a photochemically-enhanced Fenton reaction, DEP decomposition is significantly increased by UV irradiation in the presence of hydrogen peroxide and Fe2+ ions.[5] One study observed a 75.8% degradation of DEP within 120 minutes under optimal conditions.[5] Another study utilizing a UV/TiO2 system demonstrated a 92.64% removal of DEP within 90 minutes.[6] The degradation byproducts in these systems can include ethyl salicylate and phthalic acid.[6]

Hydrolysis: DEP is susceptible to hydrolysis, although the rate is generally slow under typical environmental conditions.[7] The process involves the cleavage of the ester bonds to form monoethyl phthalate and subsequently phthalic acid.[4] The rate of hydrolysis is influenced by pH, with alkaline conditions favoring the reaction.[7]

Environmental Transport

Mobility in Soil: The mobility of DEP in soil is influenced by the soil's organic matter content. Studies on the closely related di(2-ethylhexyl) phthalate (DEHP) show that it has a high tendency to be retained in the upper layers of soil, with soil organic matter playing a significant role in this retention.[8][9] Desorption of DEHP was found to be close to 100%, suggesting that while it can be retained, it can also be released back into the soil water.[9] This indicates that DEP, with its higher water solubility, would likely exhibit greater mobility in soil compared to DEHP.

Transport in Water: When released into water, DEP is expected to primarily remain in the water column rather than partitioning to sediment, especially in systems with low sediment organic carbon.[10] Its relatively high water solubility contributes to its transport in aquatic environments.[2]

Bioaccumulation

Bioaccumulation studies on phthalate esters suggest that they generally do not biomagnify in aquatic food webs.[11] For lower molecular weight phthalates like DEP, bioaccumulation factors observed in both laboratory and field studies can be greater than what would be predicted based solely on lipid-water partitioning.[11] This variability is attributed to species-specific differences in metabolic transformation.[11] Studies have shown that DEP can be taken up by plants from the growth substrate and transported to the leaves.[12]

Experimental Protocols

A variety of standardized methods are employed to study the environmental fate and transport of Diethyl Phthalate. These protocols are crucial for generating reliable and comparable data.

Analysis of DEP in Environmental Samples

The determination of DEP in environmental matrices typically involves extraction followed by chromatographic analysis.

Sample Preparation:

-

Water Samples: Liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) using C18 cartridges are common methods.[13]

-

Soil and Sediment Samples: Soxhlet extraction or ultrasonic extraction with a suitable solvent mixture (e.g., hexane/acetone) is frequently used.[13]

-

Air Samples: Air is typically drawn through a sorbent tube (e.g., containing charcoal or XAD-2 resin) to trap the DEP, which is then solvent-eluted for analysis.[14]

Analytical Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for the quantification of DEP. It offers high sensitivity and selectivity.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector can also be used, particularly for water samples with higher concentrations.[13]

A general workflow for the analysis of DEP in environmental samples is illustrated below.

Biodegradation Studies

Protocol for Aerobic Biodegradation in Soil:

-

Soil Collection and Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize it.

-

Spiking: Spike the soil with a known concentration of DEP, typically dissolved in a carrier solvent which is then allowed to evaporate.

-

Incubation: Incubate the spiked soil samples in the dark at a controlled temperature (e.g., 25°C) and moisture content.

-

Sampling: At regular time intervals, collect subsamples of the soil.

-

Extraction and Analysis: Extract DEP from the soil subsamples using an appropriate solvent and analyze the extracts using GC-MS to determine the remaining concentration of DEP.

-

Data Analysis: Plot the concentration of DEP over time to determine the degradation rate and half-life.

Photodegradation Studies

Protocol for Aqueous Photodegradation (UV/TiO₂):

-

Solution Preparation: Prepare an aqueous solution of DEP of a known concentration.

-

Catalyst Addition: Add a specific amount of TiO₂ catalyst to the solution.

-

Irradiation: Place the solution in a photoreactor equipped with a UV lamp of a specific wavelength (e.g., 365 nm).[6]

-

Sampling: At set time intervals, withdraw aliquots of the solution.

-

Analysis: Filter the aliquots to remove the catalyst and analyze the filtrate for the concentration of DEP using HPLC or GC-MS.

-

Byproduct Identification: Analyze the samples to identify and quantify any degradation byproducts.

Conclusion

Diethyl phthalate is a compound that undergoes various transformation and transport processes in the environment. While biodegradation is the primary degradation pathway, photodegradation and hydrolysis also contribute to its removal. Its mobility in soil and water is moderate, and it shows a limited potential for bioaccumulation. The standardized experimental protocols outlined in this guide are essential for the continued investigation and monitoring of DEP in the environment. This technical understanding is vital for researchers and professionals in drug development and other industries to make informed decisions regarding the use and environmental management of this ubiquitous compound.

References

- 1. Diethyl Phthalate | C12H14O4 | CID 6781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. Diethyl phthalate - Wikipedia [en.wikipedia.org]

- 5. Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Role of soil organic matter on the retention and mobility of common plastic additives, Di(2-ethylhexyl) phthalate, bisphenol A and benzophenone, in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diethyl phthalate | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 11. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 12. Diethyl phthalate bioaccumulation and physiological response in plants [ask-eu.net]

- 13. benchchem.com [benchchem.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

Diethoxyethyl Phthalate and its Analogs as Endocrine Disruptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalates, a class of synthetic chemicals widely used as plasticizers, have come under intense scrutiny for their potential to disrupt the endocrine system. This technical guide provides an in-depth analysis of the endocrine-disrupting properties of di(2-ethylhexyl) phthalate (DEHP) and diethyl phthalate (DEP), serving as prominent examples within this class. The document elucidates the mechanisms of action, summarizes quantitative data from key studies, details experimental protocols, and provides visual representations of the involved signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development investigating the impact of these ubiquitous environmental contaminants on human and animal health.

Introduction

Phthalates are esters of phthalic acid and are primarily used to impart flexibility and durability to polyvinyl chloride (PVC) plastics.[1] Due to their widespread use in consumer products such as food packaging, medical devices, toys, and cosmetics, human exposure to phthalates is ubiquitous.[2][3] Concerns regarding their safety have grown as numerous studies have demonstrated their potential to interfere with the endocrine system, leading to adverse health effects.[2][4] These compounds are not covalently bound to the plastic matrix and can leach into the environment, leading to continuous human exposure through ingestion, inhalation, and dermal contact.[4][5] This guide focuses on the endocrine-disrupting effects of di(2-ethylhexyl) phthalate (DEHP), one of the most extensively used phthalates, and diethyl phthalate (DEP), a common ingredient in fragrance-containing products.

DEHP is metabolized in the body to mono(2-ethylhexyl) phthalate (MEHP), which is considered to be the more toxic metabolite.[2][6] Both DEHP and its metabolites have been shown to exert reproductive and developmental toxicity in animal studies.[7][8] The primary mechanisms of action involve interference with hormone synthesis and action, particularly affecting the androgen and thyroid hormone pathways.

Mechanisms of Endocrine Disruption

The endocrine-disrupting activity of phthalates is multifaceted, involving various molecular targets and signaling pathways. The following sections detail the primary mechanisms through which DEHP and DEP exert their effects.

Anti-Androgenic Effects

A significant body of evidence points to the anti-androgenic properties of phthalates, primarily through the inhibition of testosterone synthesis in the fetal testis.[9][10] This disruption of androgen signaling during critical developmental windows can lead to malformations of the male reproductive tract.[9]

Inhibition of Testosterone Synthesis:

DEHP and its metabolite MEHP have been shown to reduce fetal testosterone production.[9][10] The mechanism involves the downregulation of genes and proteins crucial for steroidogenesis in Leydig cells.[10] Key molecular targets include:

-

Steroidogenic Acute Regulatory Protein (StAR): Facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroid hormone synthesis. DEHP exposure has been shown to reduce StAR expression.[10]

-

P450 Side-Chain Cleavage (P450scc): An enzyme that converts cholesterol to pregnenolone. DEHP treatment has been observed to decrease P450scc expression.[10]

-

Peripheral-type Benzodiazepine Receptor (PBR): Also involved in cholesterol transport into mitochondria. Its expression is reduced upon DEHP exposure.[10]

-

Nuclear Receptors: DEHP has been found to affect the expression of nuclear receptors like Steroidogenic Factor 1 (SF-1) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which are important regulators of steroidogenic gene expression.[10]

Androgen Receptor Interaction:

Some studies suggest that phthalates and their metabolites can also act by interfering with the androgen receptor (AR). They may block the binding of testosterone and other androgens to the AR, thereby inhibiting normal androgen signaling pathways that are critical for reproductive development.[11]

Thyroid System Disruption

Phthalates have also been identified as disruptors of the hypothalamic-pituitary-thyroid (HPT) axis.[12][13] They can interfere with thyroid hormone synthesis, transport, and metabolism.[12]

Mechanisms of Thyroid Disruption by DEHP:

-

Sodium-Iodine Symporter (NIS): Animal studies have shown that DEHP exposure can reduce the expression of NIS, which is essential for iodide uptake into the thyroid gland for hormone synthesis.[12]

-

Transthyretin (TTR): DEHP can decrease the levels of transthyretin, a key thyroid hormone-binding protein involved in their transport in the bloodstream.[12][14]

-

Hepatic Enzymes: DEHP can increase the activity of hepatic enzymes like deiodinase 1 and UDP glucuronosyltransferase (UGT), which are involved in the metabolism and clearance of thyroid hormones.[12]

-

Gene Expression: DEHP and its metabolite MEHP can alter the transcription of genes involved in the HPT axis.[15]

Effects on Female Reproduction

Phthalate exposure has also been linked to adverse effects on the female reproductive system.[16]

Mechanisms of Female Reproductive Toxicity:

-

Follicle Growth: DEHP can impair follicle growth by reducing estradiol (E2) levels. This is potentially mediated through the decreased expression of the Arom gene, which encodes for the aromatase enzyme responsible for converting testosterone to estradiol.[15]

-

Steroidogenesis: In vitro studies on neonatal mouse ovaries have shown that DEHP can be metabolized to MEHP, leading to a decrease in the levels of steroidogenic enzymes and consequently, a reduction in testosterone, estrone, and E2 levels.[17]

-

Follicle Recruitment: MEHP has been observed to accelerate primordial follicle recruitment, potentially through the overactivation of the ovarian PI3K signaling pathway.[17]

Quantitative Data on Endocrine Disrupting Effects

The following tables summarize quantitative data from various studies on the endocrine-disrupting effects of DEHP and DEP.

Table 1: Effects of DEHP on Male Reproductive Parameters

| Species | Exposure Dose/Concentration | Duration | Observed Effect | Reference |

| Rat (Fetal) | 750 mg/kg/day (maternal) | Gestational Day 14 to Postnatal Day 3 | 36% reduction in anogenital distance in male offspring.[9] | [9] |

| Rat (Fetal) | 100 and 300 mg/kg bw/day | Gestational Day 7 to 21 | Significant reduction in testicular testosterone production and levels at the highest dose.[10] | [10] |

| Rat (Fetal) | 100 and 300 mg/kg bw/day | Gestational Day 7 to 21 | Histopathological effects on gonocytes and Leydig cells.[10] | [10] |

| Rat (Adult) | 3000 and 15000 ppm in diet | Two-generation study | Decrease in serum testosterone levels in F0 males.[18] | [18] |

| Mouse | 0.5 and 5 mg/kg/day | 9 weeks | Significant reduction in testosterone levels.[8] | [8] |

Table 2: Effects of DEHP and its Metabolites on Thyroid Function

| Population/Species | Metabolite | Correlation with Hormone Levels | Reference |

| Human (Meta-analysis) | MEHP | Negative correlation with total T4 (pooled r = -0.02).[12][13] | [12][13] |

| Human (Meta-analysis) | MEHHP | Negative correlation with total T4 (pooled r = -0.03).[12][13] | [12][13] |

| Human (Meta-analysis) | MEOHP | Positive correlation with thyrotropin (pooled r = 0.02).[12][13] | [12][13] |

| Rat (in utero exposure) | DEHP | Increased TSH levels in adult F1 males.[14] | [14] |

| Rat (in utero exposure) | DEHP | Altered serum levels of TSH and thyroid hormones in adult F1 females.[14] | [14] |

Table 3: In Vitro Effects of DEHP and its Metabolites

| Cell Line/Tissue | Compound | Concentration | Observed Effect | Reference |

| Mouse Leydig cells (TM3) | MEHP | 0.05, 0.5, and 5 μM for 24h | Significant reduction in testosterone levels.[8] | [8] |

| Human thyroid cells | DEHP | 10 μM | Induction of thyroglobulin (Tg) and cAMP secretion.[15] | [15] |

| Human thyroid cells | MEHP | 100 μM | Induction of thyroglobulin (Tg) and cAMP secretion.[15] | [15] |

| Human hematopoietic stem cells | DEHP | 0.1 to 100 μg/mL | Reduction in cell expansion.[1] | [1] |

| European sea bass embryonic cell line (DLEC) | DEHP | Starting at 0.01 mM for 24h | Significant decrease in cell viability, increase in apoptosis and necrosis.[19] | [19] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the endocrine-disrupting effects of phthalates.

In Vivo Animal Studies

-

Animal Model: Pregnant Wistar rats were a common model for studying developmental and reproductive toxicity.[10] Sprague-Dawley rats have also been used.[20][21]

-